molecular formula C20H23FN2O4S B2920194 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 946326-06-3

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2920194
CAS RN: 946326-06-3
M. Wt: 406.47
InChI Key: BNTSQWKHGDJWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O4S and its molecular weight is 406.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Fluorescence Studies

  • The synthesis of analogues related to the fluorophore Zinquin, a specific fluorophore for Zn(II), has been described, demonstrating their potential in fluorescent tagging and imaging of zinc ions in biological systems. These compounds, including N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide, exhibit a bathochromic shift in their UV/vis spectra upon addition of Zn(II), forming fluorescent complexes with Zn(II), except for certain isomers which were non-fluorescent or weakly fluorescent in solution (Kimber et al., 2003).

Pharmacological Applications

  • Quinazoline derivatives, which share structural similarities with tetrahydroquinoline compounds, have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential, highlighting the broad therapeutic potential of structurally related compounds (Rahman et al., 2014).

Biochemical Research

  • Studies on bisquinoline derivatives for their fluorescent responses toward zinc ion indicate the significance of these compounds in biochemical research for zinc ion detection and quantification, providing insights into the role of zinc in biological processes (Mikata et al., 2009).

Anticancer Research

  • The synthesis and evaluation of 2-anilino-3-aroylquinolines as potent tubulin polymerization inhibitors offer a promising avenue for cancer therapy, showcasing the potential of tetrahydroquinoline derivatives in inhibiting cancer cell proliferation and inducing apoptosis (Srikanth et al., 2016).

Chemical Synthesis

  • A novel electrophilic fluorinating reagent, demonstrating the versatility of tetrahydroquinoline derivatives in synthetic chemistry for introducing fluorine atoms into organic molecules, enhancing the development of new compounds with potential pharmacological activity (Yasui et al., 2011).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-3-4-11-23-18-8-6-15(12-14(18)5-10-20(23)24)22-28(25,26)16-7-9-19(27-2)17(21)13-16/h6-9,12-13,22H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTSQWKHGDJWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide

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